1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione

Catalog No.
S3048257
CAS No.
377060-31-6
M.F
C11H14N4O2S
M. Wt
266.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-...

CAS Number

377060-31-6

Product Name

1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione

IUPAC Name

1,3-dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32

InChI

InChI=1S/C11H14N4O2S/c1-5-6-15-7-8(12-10(15)18-4)13(2)11(17)14(3)9(7)16/h5H,1,6H2,2-4H3

InChI Key

JJLCUZGXVNJTSV-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CC=C

Solubility

soluble

1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione is a complex organic compound that belongs to the purine family. Its molecular formula is C13H16N4O3SC_{13}H_{16}N_{4}O_{3}S with a molecular weight of 308.36 g/mol. This compound features a purine core with various substituents, including two methyl groups at positions 1 and 3, a methylsulfanyl group at position 8, and a prop-2-enyl group at position 7. The unique structural characteristics of this compound confer distinct chemical properties and biological activities, making it a subject of interest in both chemistry and pharmacology .

  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
  • Substitution: It can participate in nucleophilic or electrophilic substitution reactions, allowing the replacement of specific functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions—solvent choice, temperature, and time—are critical for achieving desired transformations.

This compound exhibits significant biological activity, particularly in the context of medicinal chemistry. It may act as an enzyme inhibitor or modulator, impacting various biochemical pathways. Its interactions with specific molecular targets can lead to therapeutic effects, making it a candidate for drug development aimed at treating diseases such as cancer or inflammatory disorders.

The synthesis of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions:

  • Preparation of the Purine Core: This initial step establishes the base structure.
  • Introduction of Substituents: Functional groups like dimethyl, methylsulfanyl, and prop-2-enyl are introduced through alkylation, thiolation, and allylation reactions.

In industrial settings, large-scale production may utilize batch or continuous flow processes to optimize yield and purity while minimizing environmental impact .

1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione has various applications:

  • Chemical Research: Serves as a building block for synthesizing more complex molecules.
  • Biological Research: Functions as a probe or inhibitor in biochemical studies.
  • Pharmaceutical Development: Potentially useful in creating new drugs targeting specific diseases.
  • Industrial Uses: Employed in producing specialty chemicals and materials.

Research into the interaction mechanisms of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione reveals its binding affinities to various enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to significant biological outcomes. Understanding these mechanisms is crucial for developing therapeutic applications.

Several compounds share structural similarities with 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione:

  • 7-benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
  • 7-(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione

Uniqueness

What distinguishes 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione from its similar counterparts is its specific combination of functional groups. The presence of the prop-2-enyl group enhances its reactivity and interaction potential with biological targets. This unique structural configuration contributes to its distinctive chemical properties and potential applications in research and industry .

XLogP3

1.2

Dates

Modify: 2023-08-18

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